Dibenzofuran, 2,8-bis(chloromethyl)-
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Overview
Description
2,8-Bis(chloromethyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring The compound 2,8-Bis(chloromethyl)dibenzo[b,d]furan is notable for its two chloromethyl groups attached at the 2 and 8 positions of the dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(chloromethyl)dibenzo[b,d]furan typically involves the chloromethylation of dibenzofuran. One common method is the reaction of dibenzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the dibenzofuran to form the desired product.
Industrial Production Methods: Industrial production of 2,8-Bis(chloromethyl)dibenzo[b,d]furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,8-Bis(chloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted dibenzofuran derivatives.
Oxidation Reactions: Dibenzofuran-2,8-dicarboxylic acid or dibenzofuran-2,8-dialdehyde.
Reduction Reactions: 2,8-Dimethyldibenzo[b,d]furan.
Scientific Research Applications
2,8-Bis(chloromethyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,8-Bis(chloromethyl)dibenzo[b,d]furan involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Dibenzo[b,d]furan: The parent compound without chloromethyl groups.
2,8-Dimethyldibenzo[b,d]furan: A reduced form with methyl groups instead of chloromethyl groups.
2,8-Dihydroxydibenzo[b,d]furan: A hydroxylated derivative.
Comparison: 2,8-Bis(chloromethyl)dibenzo[b,d]furan is unique due to the presence of reactive chloromethyl groups, which provide a site for further functionalization This makes it more versatile in organic synthesis compared to its non-chlorinated counterparts
Properties
CAS No. |
40011-35-6 |
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Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
2,8-bis(chloromethyl)dibenzofuran |
InChI |
InChI=1S/C14H10Cl2O/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6H,7-8H2 |
InChI Key |
QOHVOQHBBYXLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)C3=C(O2)C=CC(=C3)CCl |
Origin of Product |
United States |
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